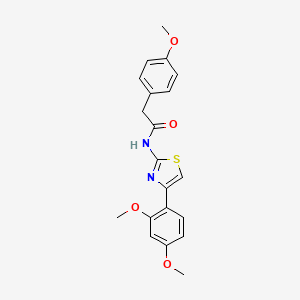

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

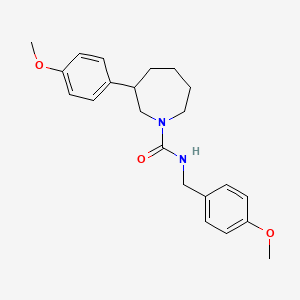

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as DMTA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMTA is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Applications De Recherche Scientifique

Antibacterial Activity

The compound has been investigated for its antibacterial potential. Researchers synthesized eighteen novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives based on the dithiolopyrrolone scaffold. These derivatives inhibit bacterial RNA polymerase (RNAP), a crucial enzyme involved in RNA synthesis in bacteria. Notably, some of these compounds displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Compound 7b, in particular, exhibited promising antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP. Additionally, it showed inhibitory activity against Escherichia coli RNAP .

Cytotoxicity

Compound 7b also demonstrated cytotoxicity against LO2 cells. This property is essential for evaluating its safety profile and potential therapeutic applications .

Drug Development

Given its interaction with the “switch region” of bacterial RNAP, compound 7b could serve as a lead structure for developing potent bacterial RNAP inhibitors. This is particularly relevant in the context of antibiotic-resistant infections, where new antibacterial drugs are urgently needed .

Medicinal Chemistry

The compound’s unique structure, combining thiazole and acetamide moieties, provides opportunities for further exploration in medicinal chemistry. Researchers can modify its functional groups to optimize its pharmacological properties .

Structural Biology

Understanding how compound 7b interacts with bacterial RNAP at the molecular level can inform structural biology studies. Investigating its binding sites and mechanisms of action may lead to novel drug discovery strategies .

Pharmacokinetics and Toxicology

Detailed studies on the compound’s pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology are essential for assessing its suitability as a drug candidate .

Mécanisme D'action

Target of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities .

Mode of Action

It’s worth noting that thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to their antimicrobial and antiproliferative effects .

Pharmacokinetics

The physicochemical properties of similar compounds suggest that they may have good bioavailability .

Action Environment

Similar compounds have been studied under various environmental conditions, which can influence their activity .

Propriétés

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-24-14-6-4-13(5-7-14)10-19(23)22-20-21-17(12-27-20)16-9-8-15(25-2)11-18(16)26-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFKKYAJABVOHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2777622.png)

![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2777627.png)

![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)

![N-(4-ethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777629.png)

![Tert-butyl 4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2777632.png)

![(2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone](/img/structure/B2777636.png)

![2-Benzyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2777640.png)